beta-D-glucosa

Descripción general

Descripción

What is Beta-D-Glucose?

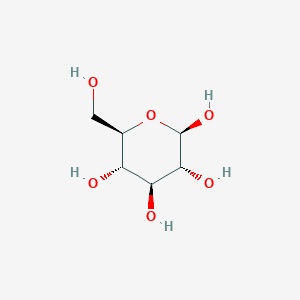

Beta-D-Glucose, also known as b-dextrose or glucose, is a member of the class of organic compounds called Hexoses. These are monosaccharides, in which the sugar component moiety of six carbons. Beta-D-Glucose is water-soluble (in the water) and is a mildly acidic substance (based on the pKa).

Beta-D-Glucose is a monosaccharide that has its molecular formula of C6H12O6. It is the primary type of glucose found in the plant kingdom and is among the most basic carbohydrates. Beta-D-Glucose is produced by photosynthesis in plants and utilized as a source of energy for the process of respiration in cells. The hydroxyl group in Beta-D-Glucose combines with p-hydroxybenzoic Acid to create a new chemical known as glucopyranosiduronic Acid. The hydroxyl group can also react with sodium citrate, forming salt hydrogen citrate. This reaction can determine the concentration of Beta-D-Glucose in a nebulous solution using high-performance liquid analysis (HPLC).

Beta-D-glucose d-Glucopyranose has a beta configuration in the anomeric center.

It is an epitope as well as a mouse metabolite. This is an enantiomer Beta-L-glucose.

Beta-D-Glucopyranose, also known as beta-glucopyra of D-glucopyranose, is a simple monosaccharide used as a fuel source.

G glycolysis can oxidize D-glucopyranose in various tissues under anaerobic or aerobic conditions. The process of oxidation produces water, carbon dioxide and ATP.

The current form of D-glucose

D-Glucose, a naturally occurring monosaccharide within plants, is organisms' central life-sustaining energy resource. It is used as an intermediate in the metabolism of cells to facilitate anaerobic or aerobic respiration. D-Glucose is found in two forms: Beta-D-glucose and Alpha-D-glucose, which is on the location of the substituent in the center of anomeric activity. The monomer is Alpha-D-glucose of starch, while Beta D-Glucose is the monomer unit of cellulose. Suppose one of these anomers is added to the solution and reversibly epimerizes to the other through an open-chain structure. In that case, the rotational pattern of the solution is altered slowly until it is at equilibrium. The presence of several binding modes in the monosaccharide itself has been investigated as a model to develop compounds with a higher likelihood of binding to ligands.

Reactions biochemicals of Beta D-Glucose

Beta-D-Glucose was found in a variety of biofluids, including saliva and feces. In the cell, Beta-D-glucose is mainly found in the cells' cytoplasm. Beta-D-Glucose is present throughout all eukaryotes ranging from yeast to humans. Beta-D-Glucose is involved in a variety of chemical reactions. In particular, Beta D-Glucose may be synthesized from Alpha-D-glucose via interactions with enzymes such as aldose one epimerase.

In addition, Beta-D-Glucose could be transformed into Beta-D-glucose 6-phosphate via interactions with Hexokinase-2. In addition, Beta-D-Glucose could be synthesized from Alpha D-glucose via the actions of the enzyme aldose 1-epimerase.

Beta-D-Glucose is transformed into Beta-D-glucose 6-phosphate, which is controlled by the enzyme Hexokinase-2. In humans, Beta-D-glucose can be associated with the gluconeogenesis pathway, the glycolysis pathway, the degrading trehalose pathway, and the glycogenosis type I pathway.

Beta-D-Glucose also plays a role in various metabolic disorders, including glycogen storage disorder Type 1A (GSD1a) or the von Gierke disease pathology, glycogenosis, type Ia. von Gierke's disease pathway, the glycogenosis type vii. Tarui pathology, as well as fructose-1 6-diphosphatase deficiencies. Outside humans, Beta D-glucose is found in papaya. This makes Beta-Dglucose a possible biomarker that can be used to determine the intake of this food item.

Uses of Beta-D-Glucose

Beta-D-Glucose naturally occurs and can be found in fruits and in other plant parts in their untreated state. It is utilized for therapeutic purposes in the replacement of fluids and nutrients.

Beta-D-Glucose was found to be an anti-diabetic agent in that it increases insulin sensitivity, decreases blood glucose levels, and reduces the body mass index (BMI) when used in the animal model. A model system.

Aplicaciones Científicas De Investigación

Biochemical Applications

Energy Source

Beta-D-glucose serves as a primary energy source for living organisms. It is involved in metabolic pathways such as glycolysis and the citric acid cycle, where it is broken down to produce ATP, the energy currency of cells .

Structural Role

In addition to its role as an energy source, beta-D-glucose is a building block for polysaccharides like cellulose and glycogen. These polysaccharides are vital for energy storage and structural integrity in plants and animals .

Pharmaceutical Applications

Glucose Oxidase Production

Beta-D-glucose is utilized in the production of glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose to gluconic acid while producing hydrogen peroxide. This enzyme has applications in biosensors for glucose monitoring, which are essential for diabetes management . Recent advancements have highlighted its use in developing novel biosensors that enhance the accuracy of glucose measurements.

Antimicrobial Properties

Research indicates that beta-D-glucose derivatives can enhance the antibacterial activity of certain compounds. For instance, studies have shown that extracts containing beta-D-glucose can inhibit methicillin-resistant Staphylococcus aureus (MRSA) through synergistic effects with antibiotics .

Food Industry Applications

Sweetening Agent

Beta-D-glucose is commonly used as a sweetener in various food products due to its sweetness profile and ability to enhance flavor. It is also involved in Maillard reactions, contributing to the browning and flavor development in baked goods.

Preservative Role

In food preservation, beta-D-glucose can act as a stabilizer and preservative by inhibiting microbial growth through its metabolic pathways. This application is particularly valuable in extending the shelf life of food products .

Clinical Applications

Diabetes Research

Beta-D-glucose plays a significant role in diabetes research, particularly in understanding glucose metabolism and insulin response. Studies have explored its effects on pancreatic beta-cell function, indicating potential therapeutic strategies for diabetes management by improving glucose homeostasis .

Case Study: Stem Cell Therapy for Diabetes

Recent clinical trials have investigated the use of encapsulated stem cell-derived beta cells to improve glucose control in patients with Type 1 Diabetes (T1D). The results showed that some patients experienced improved glycemic control post-implantation, highlighting the potential of beta-D-glucose in regenerative medicine .

Table 1: Summary of Applications of Beta-D-Glucose

Mecanismo De Acción

Target of Action

Beta-D-Glucose, a naturally occurring compound found in fruits and other parts of plants , interacts with various targets in living organisms. It is known to interact with several enzymes such as DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These enzymes play crucial roles in various biochemical processes, including energy production, metabolism, and cellular function .

Mode of Action

Beta-D-Glucose’s mode of action is primarily through its interaction with these enzymes. For instance, Glucokinase, an enzyme found in the liver and beta cells of the pancreas, catalyzes the initial step in the utilization of glucose at physiological glucose concentration . Beta-D-Glucose is also known to interact with Hexokinase-1, another key enzyme involved in the glycolytic pathway . The interaction of Beta-D-Glucose with these enzymes leads to various biochemical changes within the cell .

Biochemical Pathways

Beta-D-Glucose plays a significant role in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, including Hexokinase and Phosphofructokinase 1 (PFK 1), are regulated by small molecules, and Beta-D-Glucose plays a crucial role in this regulation .

Pharmacokinetics

While specific pharmacokinetic data on Beta-D-Glucose is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body . This suggests that Beta-D-Glucose is metabolized and excreted efficiently, impacting its bioavailability.

Result of Action

The primary result of Beta-D-Glucose’s action is the provision of energy for living organisms . By participating in glycolysis, Beta-D-Glucose contributes to the production of ATP, the primary energy currency of the cell . Additionally, the interaction of Beta-D-Glucose with various enzymes can lead to changes in cellular function and metabolism .

Action Environment

The action of Beta-D-Glucose is influenced by various environmental factors. For instance, the activity of Beta-D-Glucose-degrading enzymes can be affected by factors such as temperature and pH . Additionally, the presence of other molecules can impact the action of Beta-D-Glucose. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses .

Análisis Bioquímico

Biochemical Properties

Beta-D-Glucose plays a crucial role in various biochemical reactions. It is the primary source of energy for cells and is metabolized through glycolysis. Beta-D-Glucose interacts with various enzymes, such as hexokinase and glucokinase, which phosphorylate glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Cellular Effects

Beta-D-Glucose impacts various types of cells and cellular processes. It influences cell function by providing the energy needed for cellular processes. It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of Beta-D-Glucose can lead to increased insulin production in beta cells of the pancreas .

Molecular Mechanism

The molecular mechanism of Beta-D-Glucose involves its conversion to glucose-6-phosphate by the action of hexokinase or glucokinase. This is a crucial step as it keeps glucose inside the cell and makes it available for various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Beta-D-Glucose shows stability over time. Its effects on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of Beta-D-Glucose can vary with different dosages. High doses of glucose can lead to hyperglycemia and insulin resistance, while low doses may not provide sufficient energy for normal cellular function .

Metabolic Pathways

Beta-D-Glucose is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It interacts with various enzymes in these pathways, such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase .

Transport and Distribution

Beta-D-Glucose is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated to glucose-6-phosphate to prevent it from leaving the cell .

Subcellular Localization

Inside the cell, Beta-D-Glucose is primarily found in the cytoplasm where glycolysis takes place. It can also be found in the mitochondria where it can be further metabolized to produce ATP .

Actividad Biológica

Beta-D-glucose, a simple sugar and a fundamental building block of carbohydrates, plays a significant role in various biological processes. This article explores its biological activity, including its immunomodulatory effects, antioxidant properties, and potential applications in cancer treatment.

Structure and Sources

Beta-D-glucose is a monosaccharide that is crucial for energy metabolism in living organisms. It is primarily found in fruits, vegetables, and as a component of polysaccharides such as cellulose and starch. The structure of beta-D-glucose allows it to participate in numerous biochemical reactions, making it vital for cellular functions.

Immunomodulatory Effects

Beta-D-glucose has been identified as a biological response modulator (BRM), influencing immune system activity. Research indicates that it can enhance the function of various immune cells, including macrophages and natural killer (NK) cells. These effects are mediated through the activation of specific receptors such as Dectin-1 and complement receptors, which trigger immune responses against pathogens .

Key Findings:

- Macrophage Activation : Beta-D-glucose promotes the production of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), enhancing the body's ability to combat infections .

- Dendritic Cell Maturation : It facilitates the maturation of dendritic cells, thereby improving antigen presentation and adaptive immune responses .

- Cancer Immunotherapy : Beta-D-glucose derivatives like (1→3)-β-glucan are being explored for their potential in cancer immunotherapy due to their ability to stimulate immune responses against tumors .

Antioxidant Properties

Beta-D-glucose exhibits antioxidant activity, which helps protect cells from oxidative stress. This property is particularly important in preventing chronic diseases associated with oxidative damage, including cancer and cardiovascular diseases.

Research Highlights:

- Scavenging Free Radicals : Studies have shown that beta-D-glucose can scavenge free radicals, thereby reducing oxidative stress in cells .

- Cellular Protection : In vitro experiments demonstrate that beta-D-glucose protects cellular components from damage caused by reactive oxygen species (ROS) .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of beta-D-glucose and its derivatives. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose has shown significant inhibitory effects on various cancer cell lines.

Case Studies:

- Prostate Cancer : In vivo studies indicated that this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Breast Cancer : Research has demonstrated that beta-D-glucose derivatives can induce apoptosis in breast cancer cells by activating pro-apoptotic pathways .

Data Summary

The following table summarizes key biological activities associated with beta-D-glucose:

Propiedades

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of β-D-glucose?

A1: β-D-Glucose shares the same molecular formula as its isomer α-D-glucose: C6H12O6. Its molecular weight is 180.16 g/mol.

Q2: How does the structure of β-D-glucose differ from α-D-glucose?

A2: Both are anomers, differing in the orientation of the hydroxyl group (-OH) at the anomeric carbon (C1). In β-D-glucose, the -OH group on C1 is oriented in the equatorial position, while in α-D-glucose, it is in the axial position. This seemingly small difference leads to distinct chemical properties and biological activities.

Q3: Are there spectroscopic techniques to differentiate between the anomers of D-glucose?

A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between α and β anomers. For instance, the anomeric proton (H1) in β-D-glucose typically exhibits a characteristic chemical shift in the 1H NMR spectrum. []

Q4: How does β-D-glucose interact with enzymes involved in glucose metabolism?

A4: β-D-glucose exhibits distinct interactions with various enzymes involved in glucose metabolism. For instance, studies on hexokinase, an enzyme catalyzing the first step of glycolysis, demonstrate anomeric preference. Bovine heart hexokinase displays a higher maximal velocity with β-D-glucose, while yeast hexokinase shows a higher affinity for α-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. [] []

Q5: Do these anomeric preferences translate to differences in metabolic fate?

A5: Yes, studies in rat adipocytes revealed that while α-D-glucose utilization was higher overall, the fraction of glucose catabolized via the pentose phosphate pathway was higher with β-D-glucose. These findings highlight the anomeric specificity of glucose metabolism even when exposed to equilibrated D-glucose. []

Q6: Are there differences in how β-D-glucose is transported compared to α-D-glucose?

A6: Research on human red blood cells suggests that both anomers are transported by the hexose transport system without any significant difference. This was observed at both low (0.6 degrees C) and physiological (36.6 degrees C) temperatures, suggesting no anomeric preference for the transporter. []

Q7: Does β-D-glucose play a role in the synthesis of specialized metabolites?

A7: Yes, β-D-glucose serves as a precursor for the synthesis of various compounds. In Lycopersicon pennellii, a wild tomato species, β-D-glucose is involved in the biosynthesis of 2,3,4-tri-O-acylglucoses. These compounds, secreted by glandular trichomes, possess short to medium-chain fatty acids and contribute to plant defense mechanisms. The biosynthesis involves the activation of fatty acids to form 1-O-acyl-β-D-glucopyranose derivatives, which then undergo transacylation reactions to generate the final tri-O-acylglucoses. [] []

Q8: Can β-D-glucose act as a stabilizing agent in nanoparticle synthesis?

A8: Absolutely. Research demonstrates the use of β-D-glucose as both a reducing and capping agent in the "green" synthesis of gold nanoparticles. These nanoparticles, averaging 8.2 nm in diameter, were successfully extracted into an organic phase and used to create thin films and ordered arrays. [] []

Q9: Has β-D-glucose been utilized in the development of catalytic systems?

A9: Yes, β-D-glucose-stabilized gold nanoparticles have demonstrated catalytic activity. They effectively catalyze the reduction of 4-nitrophenol in the presence of NaBH4, a reaction that is otherwise unfeasible with NaBH4 alone. This highlights the potential of these bio-synthesized nanoparticles for catalytic applications. []

Q10: What is the significance of the β-D-glucose scaffold in drug discovery?

A10: The β-D-glucose scaffold holds promise as a β-turn mimetic in drug design. Research has shown that this scaffold can mimic the β-turn in somatostatin (SRIF) and its synthetic analog L-363,301, both of which bind to SRIF receptors. This discovery paved the way for the development of non-peptidic β-D-glucose-based analogs with agonist activity at SRIF receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.